![molecular formula C24H25N3O3S B6478831 N,N-bis(2-methoxyethyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 912912-52-8](/img/structure/B6478831.png)
N,N-bis(2-methoxyethyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(N,N-bis(2-methoxyethyl)acrylamide) is a thermoresponsive non-ionic polymer that combines the amide and the ethyleneglycol ether motifs . It is synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
Synthesis Analysis
The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) is initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method .Molecular Structure Analysis
This tertiary polyacrylamide exhibits a lower critical solution temperature (LCST)–type phase transition . A series of homo- and block copolymers with varying molar masses but low dispersities and different end groups were prepared .Chemical Reactions Analysis
The thermoresponsive behavior in aqueous solution was analyzed via turbidimetry and dynamic light scattering (DLS) . The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions .Physical And Chemical Properties Analysis
The effect of added salts, in particular, the role of the Hofmeister series, on the phase transition of PbMOEAm was investigated . A pronounced shift of the cloud point of about 10 °C to lower or higher temperatures was observed for 0.2 M fluoride and thiocyanate, respectively .Mechanism of Action
Safety and Hazards
Future Directions
When PbMOEAm was attached to a long hydrophilic block of poly(N,N-dimethylacrylamide) (PDMAm), the cloud points of these block copolymers were strongly shifted towards higher temperatures . While no phase transition was observed for PDMAm-b-pbMOEAm with short thermoresponsive blocks, block copolymers with about equally sized PbMOEAm and PDMAm blocks underwent the coil-to-globule transition around 60 °C .
properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-29-15-13-26(14-16-30-2)23(28)21-17-20-22(18-9-5-3-6-10-18)25-27(24(20)31-21)19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJTZNFPRGORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C1=CC2=C(S1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methoxyethyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.